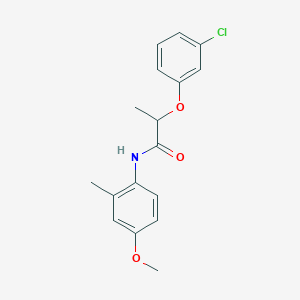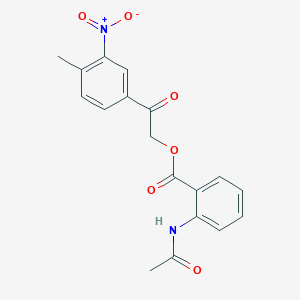![molecular formula C17H18N2O3S B4722342 N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide](/img/structure/B4722342.png)
N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide
Overview
Description
N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide, also known as MMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. MMMA is a malonamide derivative that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide is not fully understood. However, it has been suggested that N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide may act by inhibiting the activity of enzymes involved in various cellular processes. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor properties.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide has been shown to exhibit various biochemical and physiological effects. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide has also been shown to exhibit antibacterial and antifungal properties. In addition, N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide has been shown to exhibit antioxidant activity and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide in lab experiments is its versatility. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide can be easily synthesized using various methods and can be used in a wide range of applications. However, one limitation of using N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide is its potential toxicity. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide has been shown to exhibit cytotoxicity in certain cell lines, which may limit its use in certain applications.
Future Directions
There are several future directions for research on N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide. One direction is to further investigate its potential use in cancer therapy. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide has been shown to exhibit antitumor properties, and further studies may elucidate its mechanism of action and potential efficacy in treating various types of cancer. Another direction is to explore its potential use as an antibacterial and antifungal agent. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide has been shown to exhibit activity against various bacterial and fungal strains, and further studies may identify its potential use in treating infections. Additionally, N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide can be further explored for its use in materials science, such as in the synthesis of novel materials with unique properties.
Scientific Research Applications
N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and materials science. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide has been shown to exhibit antitumor, antibacterial, and antifungal properties. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide has also been used as a ligand in coordination chemistry and as a building block in the synthesis of various materials.
properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-(3-methylsulfanylphenyl)propanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-15-9-4-3-8-14(15)19-17(21)11-16(20)18-12-6-5-7-13(10-12)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVBGJWQTMVLSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(=O)NC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4722261.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4722264.png)
![2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4722268.png)
![N,N-dimethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride](/img/structure/B4722273.png)
![2-{4-[(propylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4722281.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4722290.png)
![3-[(2-bromophenoxy)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B4722296.png)

![2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide](/img/structure/B4722310.png)
![N-phenyl-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4722327.png)

![(2-{[3-(isopropoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4722343.png)